9H-Purine, 6,6'-(1,4-phenylene)bis[9-(phenylmethyl)-

Description

Historical Development of Bis-Purine Derivatives

The exploration of bis-purine derivatives emerged alongside the broader investigation of purine chemistry in the mid-20th century, driven by the biological significance of natural purines like adenine and guanine. Early work focused on dimeric structures to probe nucleic acid interactions, but the introduction of aromatic spacers, such as 1,4-phenylene, marked a shift toward designed molecular architectures. The target compound’s development reflects two key trends:

- Regioselective Alkylation : The use of benzyl chloride for N9-substitution, as demonstrated in 9-benzylpurine syntheses, became a cornerstone for creating stable, functionalized purine monomers.

- Cross-Coupling Strategies : Stille coupling reactions, employing tributylstannyl reagents and palladium catalysts, enabled the efficient connection of purine units through aromatic linkers.

A comparative analysis of synthetic routes reveals that 2,6-dichloropurine intermediates, derived from xanthine or adenine precursors, serve as versatile starting materials for bis-purine assembly. For example, benzylation of 2,6-dichloropurine with benzyl chloride in dimethylformamide (DMF) yields a mixture of N7- and N9-regioisomers, necessitating chromatographic separation.

Academic Significance in Heterocyclic Chemistry

This bis-purine derivative holds academic value in three domains:

Table 1: Key Academic Applications of Bis-Purine Derivatives

The compound’s extended conjugation system, arising from the phenylene-linked purine cores, has been leveraged in materials science for designing organic semiconductors. Furthermore, its structural similarity to kinase inhibitors, such as bis-adenosine derivatives, underscores its potential in drug discovery.

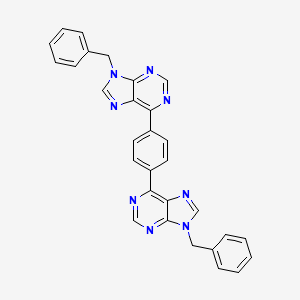

Systematic Nomenclature and IUPAC Classification

The IUPAC name 9-benzyl-6-[4-(9-benzylpurin-6-yl)phenyl]purine systematically describes the compound’s architecture:

- Parent Heterocycle : Purine (9H-purine numbering).

- Substituents :

- Two benzyl groups (-CH₂C₆H₅) at N9 positions.

- 1,4-Phenylene bridge connecting C6 positions.

Structural Breakdown :

The compound’s regiochemistry is critical; N9-substitution avoids steric clashes between benzyl groups and the phenylene linker, ensuring planarity for electronic delocalization. This contrasts with N7-substituted isomers, which exhibit distorted geometries due to unfavorable van der Waals interactions.

Properties

CAS No. |

494752-07-7 |

|---|---|

Molecular Formula |

C30H22N8 |

Molecular Weight |

494.5 g/mol |

IUPAC Name |

9-benzyl-6-[4-(9-benzylpurin-6-yl)phenyl]purine |

InChI |

InChI=1S/C30H22N8/c1-3-7-21(8-4-1)15-37-19-35-27-25(31-17-33-29(27)37)23-11-13-24(14-12-23)26-28-30(34-18-32-26)38(20-36-28)16-22-9-5-2-6-10-22/h1-14,17-20H,15-16H2 |

InChI Key |

SIMLYPBYYIHEOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)C4=CC=C(C=C4)C5=C6C(=NC=N5)N(C=N6)CC7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(9-benzyl-9H-purin-6-yl)benzene typically involves multi-step organic reactions. One common method involves the reaction of 9-benzyl-9H-purine with 1,4-dibromobenzene under specific conditions to form the desired product. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 1,4-bis(9-benzyl-9H-purin-6-yl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(9-benzyl-9H-purin-6-yl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1,4-Bis(9-benzyl-9H-purin-6-yl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.

Mechanism of Action

The mechanism of action of 1,4-bis(9-benzyl-9H-purin-6-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

9-Benzyl-9H-purin-6-amine: A related compound with similar structural features but different functional groups.

1,4-Dibenzylbenzene: Shares the benzene core but lacks the purine moieties.

Uniqueness

1,4-Bis(9-benzyl-9H-purin-6-yl)benzene is unique due to its dual purine groups attached to a central benzene ring, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets that are not possible with simpler analogs .

Q & A

Q. What synthetic methodologies are commonly employed to prepare bis(phenylmethyl)-substituted purine derivatives?

The synthesis of bis-alkylated purine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 9-alkyl-2,6-dichloro-9H-purine intermediates can react with benzylamine derivatives under heated conditions (110°C) in 1-butanol, using DIPEA as a base to facilitate alkylation . Modifications to the alkyl chain length or aromatic substituents can be achieved by varying the amine or halide precursors, followed by purification via silica gel column chromatography with chloroform/acetone (4:1) .

Q. How can researchers confirm the structural integrity and purity of 6,6'-(1,4-phenylene)bis[9-(phenylmethyl)-9H-purine?

Structural characterization relies on spectroscopic techniques:

- 1H/13C NMR : To identify phenylmethyl protons (δ ~4.5–5.0 ppm for benzylic CH2) and aromatic protons from the 1,4-phenylene bridge .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns consistent with the target molecular formula .

- IR spectroscopy : To detect functional groups like C-N stretches (~1600 cm⁻¹) and aromatic C-H bends .

Q. What thermodynamic properties are critical for optimizing storage and reaction conditions for this compound?

Key thermodynamic parameters include:

- Enthalpy of formation (ΔfH°) : Determined via calorimetry or computational models, as reported in NIST databases for analogous purines .

- Thermal stability : Assessed using thermogravimetric analysis (TGA) to identify decomposition temperatures, ensuring storage below these thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for bis-purine derivatives?

Contradictions in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, impurities, or instrumentation variability. Standardization using NIST reference compounds and deuterated solvents is recommended . Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) can clarify ambiguous assignments .

Q. What strategies improve reaction yields in the synthesis of bis-purine derivatives with bulky substituents?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of bulky intermediates compared to 1-butanol .

- Catalyst screening : Palladium-based catalysts or phase-transfer agents can accelerate coupling reactions .

- Temperature modulation : Gradual heating (e.g., microwave-assisted synthesis) reduces side reactions .

Q. How can computational chemistry predict the bioactivity of 6,6'-(1,4-phenylene)bis[9-(phenylmethyl)-9H-purine derivatives?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against target proteins (e.g., kinases) may identify potential binding affinities, guided by structure-activity relationships from analogous pyrido-indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.